molecular formula C5H10ClFO2S B2660718 3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride CAS No. 1779741-19-3

3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B2660718
CAS No.: 1779741-19-3
M. Wt: 188.64
InChI Key: ZSXTXNRJONAKLB-UHFFFAOYSA-N
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Description

3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride is a fluorinated compound with the molecular formula C₅H₁₀ClFO₂S and a molecular weight of 188.65 g/mol . This compound is known for its unique chemical structure and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-Fluoro-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Fluoro-2,2-dimethylpropane-1-sulfonic acid+SOCl23-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl\text{3-Fluoro-2,2-dimethylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Fluoro-2,2-dimethylpropane-1-sulfonic acid+SOCl2​→3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation or recrystallization may be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonate salt under appropriate conditions.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid or other oxidized forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfones: Formed by the reaction with thiols or through oxidation.

Scientific Research Applications

3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a similar reactivity profile.

    Trifluoromethanesulfonyl chloride: A fluorinated sulfonyl chloride with higher reactivity due to the presence of electron-withdrawing trifluoromethyl groups.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity and applications compared to aliphatic sulfonyl chlorides.

Uniqueness

3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group in its structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

3-fluoro-2,2-dimethylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClFO2S/c1-5(2,3-7)4-10(6,8)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXTXNRJONAKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CF)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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